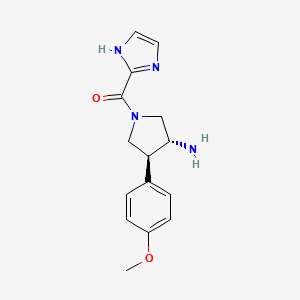
4-ethylphenyl 3-(2-furyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-ethylphenyl 3-(2-furyl)acrylate” is a chemical compound . It is a derivative of 3-(2-furyl)acrylic acid, which has potential applications as sustainable chemical building units .
Synthesis Analysis
The synthesis of 3-(2-furyl)acrylic acid and its derivatives, including “4-ethylphenyl 3-(2-furyl)acrylate”, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst, affording good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Molecular Structure Analysis
The molecular formula of “4-ethylphenyl 3-(2-furyl)acrylate” is C15H14O3 . The molecular weight is 242.27 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-ethylphenyl 3-(2-furyl)acrylate” include esterification and catalytic hydrogenation . The 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .科学的研究の応用
Synthesis and Chemical Reactions
Research has delved into synthesizing and studying the reactions of compounds related to "4-ethylphenyl 3-(2-furyl)acrylate". For instance, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates through the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane has been documented, highlighting the regioselective formation of 2-[(furyl)(diethoxyphosphoryl) methyl]-3-nitropropanoic acids (Pevzner, 2016). Additionally, the reaction of chloromethyl derivatives of ethyl 3-furyl-3(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate has been explored, revealing specific product formations under catalytic conditions (Pevzner & Ponyaev, 2017).
Material Science Applications
The development of glass fiber reinforced composites (GFRC) from compounds like 2,3-epoxypropyl 3-(2-furyl)acrylate demonstrates the potential of such chemicals in creating advanced materials with specific mechanical, electrical, and chemical resistance properties. This research offers insights into synthesizing and characterizing pre-polymers and their application in fabricating GFRC with desired characteristics (Raval, Patel, & Vyas, 2002).
Medicinal Chemistry and Drug Design
Compounds structurally related to "4-ethylphenyl 3-(2-furyl)acrylate" have been investigated for their anti-malarial properties. A study demonstrated the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a novel lead for anti-malarial agents, highlighting the importance of specific substituents for achieving low IC50 values against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003).
Polymer Chemistry
The manipulation of polymer branching density using catalysts in ethylene polymerization and copolymerizations with polar functionalized comonomers has been explored using furyl-derived phosphine-sulfonate catalysts. This research sheds light on the impact of heterocyclic units on catalyst properties and polymer microstructure, offering pathways to tailor polymer properties for specific applications (Yang, Xiong, & Chen, 2017).
Safety and Hazards
While specific safety and hazard information for “4-ethylphenyl 3-(2-furyl)acrylate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat and sources of ignition .
特性
IUPAC Name |
(4-ethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-12-5-7-14(8-6-12)18-15(16)10-9-13-4-3-11-17-13/h3-11H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQWZOJVPMWZQC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)
![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)
![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)